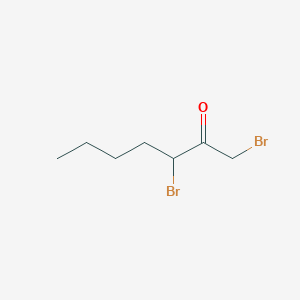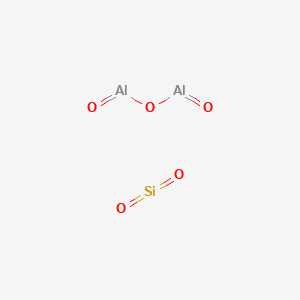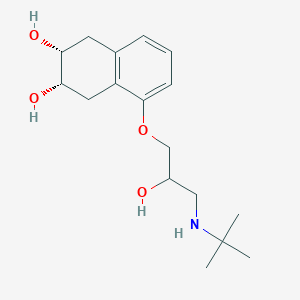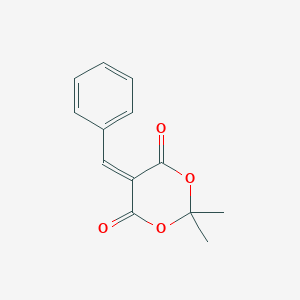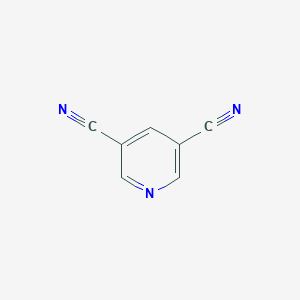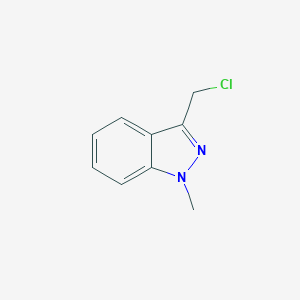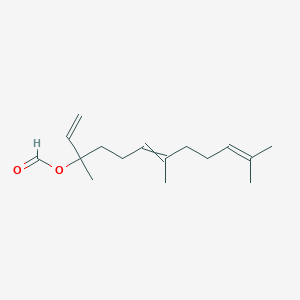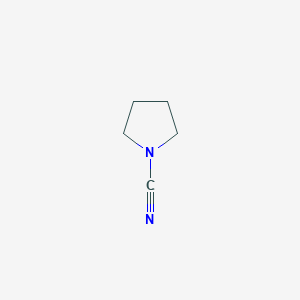![molecular formula C10H8O4 B074968 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- CAS No. 1204-38-2](/img/structure/B74968.png)
2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyranopyranone family and has been synthesized using various methods. In
Mechanism Of Action
The mechanism of action of 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- is not fully understood. However, it is believed that the compound exerts its biological effects by scavenging free radicals, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- have been extensively studied. The compound has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, the compound has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- in lab experiments is its high yield of synthesis. This makes it an ideal compound for large-scale production. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research and development of 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to explore its potential as an anti-inflammatory agent in animal models. Additionally, the compound could be further optimized for large-scale production to meet the growing demand for its use in various fields.
Conclusion:
In conclusion, 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- is a chemical compound that has potential applications in various fields. Its synthesis method has been optimized for large-scale production, and its scientific research applications have been extensively studied. The compound has shown promising results in vitro for its antioxidant, anticancer, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and to explore its potential in vivo.
Synthesis Methods
The synthesis of 2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- has been reported in the literature using different methods. One of the most commonly used methods is the cyclization reaction of 4-hydroxycoumarin with malononitrile in the presence of a catalyst. This method produces a high yield of the desired compound and has been optimized for large-scale production.
Scientific Research Applications
2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- has been the subject of extensive research due to its potential applications in various fields. The compound has been studied for its antioxidant properties, and its ability to scavenge free radicals has been demonstrated. It has also been investigated for its potential anticancer activity and has shown promising results in vitro. Furthermore, the compound has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
properties
CAS RN |
1204-38-2 |
|---|---|
Product Name |
2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl- |
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4,7-dimethylpyrano[3,2-c]pyran-2,5-dione |
InChI |
InChI=1S/C10H8O4/c1-5-3-8(11)14-7-4-6(2)13-10(12)9(5)7/h3-4H,1-2H3 |
InChI Key |
CLRUUBUGHDOXCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=O)OC(=C2)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=O)OC(=C2)C |
Other CAS RN |
1204-38-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




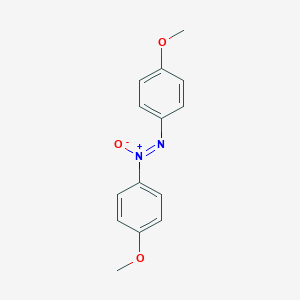
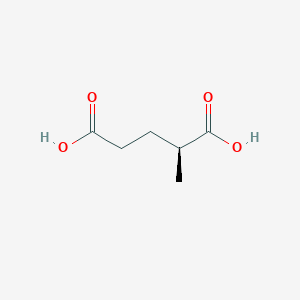
![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
